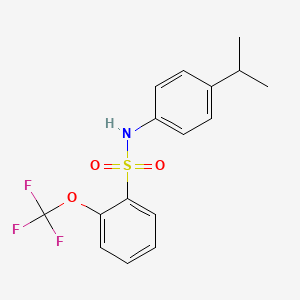![molecular formula C14H11BrF3NO2 B7550762 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B7550762.png)
1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one, also known as BPTP, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. BPTP is a pyridone derivative that has been shown to have activity against certain types of cancer cells and may have potential as a therapeutic agent. In
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one is not fully understood, but it is thought to involve inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 by 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one may lead to the induction of apoptosis in cancer cells, as well as other effects on cellular processes.
Biochemical and Physiological Effects:
1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one has been shown to have several biochemical and physiological effects in vitro. In addition to its activity against cancer cells, 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and its activity against cancer cells and bacteria makes it a useful tool for studying these types of cells. However, there are also limitations to the use of 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one in lab experiments. Its mechanism of action is not fully understood, and its activity against other types of cells and organisms is not well characterized.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one. One area of research could be the development of analogs of 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one that have improved activity and selectivity against cancer cells and other targets. Another area of research could be the elucidation of the mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one, which would provide insights into its potential therapeutic applications. Additionally, more research is needed to determine the safety and toxicity of 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one, as well as its activity in vivo.
Métodos De Síntesis
The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one involves the reaction of 4-bromophenol with 2-bromoethyl trifluoroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-hydroxypyridine-3-carboxaldehyde to yield the final product, 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one. The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one has been described in detail in several scientific publications, and the compound has been successfully synthesized using this method in the laboratory.
Aplicaciones Científicas De Investigación
1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one has been the subject of several scientific studies due to its potential applications in drug discovery and development. In one study, 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one was shown to have activity against certain types of cancer cells, including breast and lung cancer cells. 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one was found to induce apoptosis, or programmed cell death, in these cancer cells, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO2/c15-10-3-5-11(6-4-10)21-9-8-19-7-1-2-12(13(19)20)14(16,17)18/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLQWOUQDXKYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(F)(F)F)CCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B7550692.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide](/img/structure/B7550699.png)
![2-[[4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7550708.png)
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550718.png)
![1,3-dimethyl-6-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7550730.png)
![4-[2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoyl]-7-(trifluoromethyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7550733.png)
![[6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7550743.png)
![6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-one](/img/structure/B7550751.png)

![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7550764.png)
![2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B7550768.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide](/img/structure/B7550775.png)
![3-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7550786.png)